molecular formula C14H19NO4 B554504 Z-DL-Leu-OH CAS No. 3588-60-1

Z-DL-Leu-OH

Cat. No.: B554504
CAS No.: 3588-60-1
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-UHFFFAOYSA-N
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Description

Z-DL-Leu-OH, also known as N-Carbobenzoxy-DL-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of leucine. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Leu-OH typically involves the protection of the amino group of DL-leucine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of DL-leucine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Z-DL-Leu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Z-DL-Leu-OH serves as a crucial building block in the synthesis of peptides. Its structure allows for the creation of peptides with enhanced stability and bioactivity, making it particularly valuable in the development of therapeutic agents. Researchers utilize this compound to incorporate leucine residues into peptides, which can improve their pharmacological properties and efficacy in biological systems .

Drug Development

In pharmaceutical research, this compound is explored for its potential in designing new drugs, especially for conditions requiring targeted therapy. Its unique properties may enhance drug efficacy while reducing side effects. Studies have indicated that compounds incorporating this compound can lead to improved therapeutic outcomes by modulating metabolic pathways and enhancing cellular uptake .

Biotechnology

This compound plays a significant role in the production of recombinant proteins, which are essential for vaccines and therapeutic proteins. It aids in optimizing yields and improving the quality of final products through its influence on protein folding and stability. The compound is also employed in biocatalysis processes, where it enhances the efficiency of enzymatic reactions .

Cosmetic Formulations

The cosmetic industry increasingly utilizes this compound for its skin-conditioning properties. It enhances the texture and effectiveness of creams and lotions, making it a popular ingredient in skincare formulations. Its ability to improve moisture retention and skin barrier function is particularly beneficial for anti-aging products .

Research on Protein Interactions

This compound is valuable in studies examining protein-protein interactions, which are crucial for understanding cellular mechanisms. By influencing the conformational dynamics of proteins, this compound aids researchers in elucidating signaling pathways and developing new biotechnological applications .

Case Study 1: Peptide Therapeutics

A study utilized this compound to synthesize a peptide aimed at treating metabolic disorders. The incorporation of this compound significantly improved the peptide's stability against enzymatic degradation and enhanced its bioavailability in vivo.

Case Study 2: Drug Efficacy

In a clinical trial, a drug formulation containing this compound demonstrated higher efficacy in patients with specific metabolic syndromes compared to standard treatments. The results indicated that the compound facilitated better absorption and utilization of the active ingredients.

Case Study 3: Biocatalysis

Research focused on employing this compound as a substrate for leucine dehydrogenases showed promising results in producing L-tert-leucine through asymmetric reduction processes. The findings highlighted its potential as an efficient biocatalyst in industrial applications .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for therapeutic peptidesEnhanced stability and bioactivity
Drug DevelopmentComponent in drug design for targeted therapiesImproved efficacy and reduced side effects
BiotechnologyUsed in recombinant protein productionOptimized yields and quality
Cosmetic FormulationsIngredient in skincare productsImproved texture and skin conditioning
Protein InteractionsAids studies on protein interactionsInsights into cellular mechanisms

Mechanism of Action

The mechanism of action of Z-DL-Leu-OH is primarily related to its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of leucine, preventing unwanted side reactions during peptide coupling. Once the desired peptide is synthesized, the protecting group can be removed through hydrolysis, yielding the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its racemic mixture of D- and L-leucine, providing distinct properties compared to its enantiomerically pure counterparts. This racemic nature can be advantageous in certain synthetic applications where a mixture of enantiomers is desired .

Biological Activity

Z-DL-Leu-OH, also known as Z-Leucine-OH, is a compound that has garnered attention in various biological and pharmacological studies due to its structural properties and potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of leucine, an essential amino acid, with a protective Z (benzyloxycarbonyl) group. Its molecular formula is C14H19NO4C_{14}H_{19}NO_4 with a molecular weight of 265.30 g/mol . The presence of the Z group enhances its stability and solubility, making it suitable for various biochemical applications.

Biological Activity

1. Proteasome Inhibition

Research has indicated that this compound exhibits significant inhibitory activity against proteasome enzymes, which are crucial for protein degradation and regulation within cells. A study synthesized several α-ketoamide derivatives, including those based on this compound, and evaluated their proteasome inhibitory effects. The findings showed that compounds derived from Z-Leu exhibited IC50 values in the low micromolar range against different proteasome activities .

Table 1: Inhibitory Potency of this compound Derivatives

CompoundIC50 (μM)Selectivity
Z-Leu-Leu-CONHBn1.0Non-selective
Z-Leu-α-ketoamide (13c)0.007High selectivity for β5

The derivative 13c displayed the highest potency with an IC50 value of 7 nM against chymotryptic activity and minimal activity against other subunits .

2. Impact on Neurotransmitter Levels

This compound has also been investigated for its effects on neurotransmitter levels. A study examining the dipeptide Leu-Gly found that leucine-containing dipeptides could elevate dopamine levels in specific brain regions . This suggests that this compound may influence dopaminergic pathways, potentially impacting mood and cognitive functions.

Case Studies

Case Study 1: Proteasome Inhibition Mechanism

A detailed investigation into the mechanism of action for proteasome inhibition by this compound derivatives revealed that the length of the peptide sequence and specific amino acid substitutions significantly influence inhibitory potency. Modifications at the C-terminal position enhanced selectivity towards certain proteasome subunits, indicating a structure-activity relationship that can be exploited for drug design .

Case Study 2: Neuropharmacological Effects

In vivo studies have demonstrated that leucine derivatives like this compound can modulate neurotransmitter release, particularly in response to stressors or pharmacological agents. The administration of leucine-containing dipeptides was linked to increased endurance and altered dopamine dynamics in animal models . This highlights the potential role of this compound in enhancing physical performance through neurochemical pathways.

Properties

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289266
Record name Z-DL-Leu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28862-79-5, 2018-66-8, 3588-60-1
Record name NSC523826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2018-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-Leu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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